One documented application of 2-chloro-4-fluorobenzaldehyde is in the synthesis of substituted α-cyanocinnamic acids [1]. This process utilizes a Knoevenagel condensation reaction, which involves the condensation of an aldehyde with a malonate derivative in the presence of a base catalyst. By using 2-chloro-4-fluorobenzaldehyde as the starting aldehyde, researchers can introduce the chlorine and fluorine substituents into the final α-cyanocinnamic acid product [1].
2-Chloro-4-fluorobenzaldehyde doesn't have a known biological function and isn't typically studied in this context.
Irritant